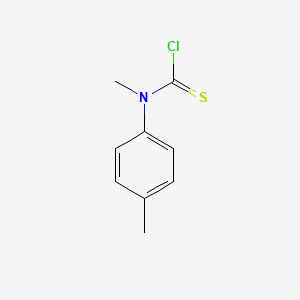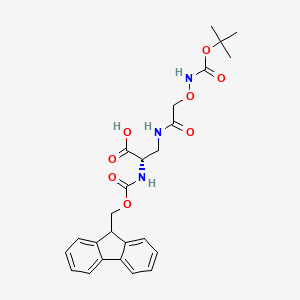![molecular formula C9H13NO3S B1597139 N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide CAS No. 883107-35-5](/img/structure/B1597139.png)
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Overview
Description
“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is a chemical compound . It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C9H13NO3S. Unfortunately, the specific structural details are not provided in the available resources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.27 g/mol. Its density is 1.3±0.1 g/cm3, and it has a boiling point of 402.7±47.0 °C at 760 mmHg . Unfortunately, the melting point is not specified .Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Selective hydrolysis studies involving methanesulfonate esters have demonstrated the potential for precise chemical manipulation in synthetic processes. For instance, the selective removal of methanesulfonate esters under specific pH conditions without affecting product esters offers valuable insights for the development of safer and more efficient synthetic routes in pharmaceutical manufacturing (Chan, Cox, & Sinclair, 2008).
Synthesis and Characterization of Self-Assemblies
Research on diethyltin(methoxy)methanesulfonate and its reactions with t-butylphosphonic acid led to the synthesis of compounds exhibiting unique three-dimensional self-assemblies. These structures are significant for understanding the interaction between sulfonate-phosphonate ligands and their potential applications in materials science (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Antiarhythmic Activity
N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide and its derivatives have been investigated for their class III antiarrhythmic activity. This study highlights the potential therapeutic applications of these compounds in treating cardiovascular diseases (Hester et al., 1991).
Stereoselective Microbial Reduction
The stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide demonstrates the utility of biocatalysis in producing chiral intermediates for pharmaceutical synthesis, showcasing an environmentally friendly alternative to traditional chemical processes (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Alpha 1-Adrenoceptor Agonist
Investigations into N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide have elucidated its potent agonist activity at alpha 1-adrenoceptors, which could have implications for the development of drugs targeting vascular smooth muscle and related disorders (Demarinis et al., 1985).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAJHLDDRGNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376193 | |
| Record name | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-35-5 | |
| Record name | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















